Ethyl [(pentachlorophenyl)sulfanyl]acetate
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Overview
Description
Ethyl [(pentachlorophenyl)sulfanyl]acetate is an organosulfur compound characterized by the presence of a pentachlorophenyl group attached to a sulfanyl group, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(pentachlorophenyl)sulfanyl]acetate typically involves the reaction of pentachlorothiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves distillation and recrystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium ethoxide in ethanol at room temperature.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethyl acetate derivatives.
Scientific Research Applications
Ethyl [(pentachlorophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl [(pentachlorophenyl)sulfanyl]acetate involves its interaction with biological molecules through its sulfanyl group. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The pentachlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Pentachlorophenol: An organochlorine compound used as a pesticide and disinfectant.
Ethyl acetate: A common solvent used in various chemical reactions.
Thiophenol derivatives: Compounds containing a thiophenol moiety with various substituents.
Uniqueness: Ethyl [(pentachlorophenyl)sulfanyl]acetate is unique due to the combination of a pentachlorophenyl group and a sulfanyl group attached to an ethyl acetate moiety
Properties
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentachlorophenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl5O2S/c1-2-17-4(16)3-18-10-8(14)6(12)5(11)7(13)9(10)15/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOBNSMPOIAHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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